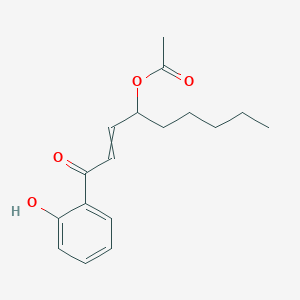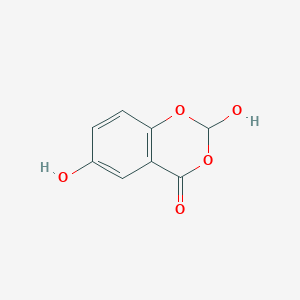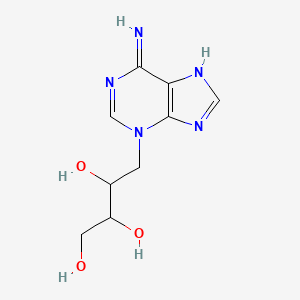![molecular formula C30H18Br2N6S5 B12554188 2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} CAS No. 142802-52-6](/img/structure/B12554188.png)
2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} is a complex organic compound featuring multiple pyridine rings and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} typically involves multistep reactions. One common method includes the reaction of pyridine derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The sulfur atoms in the compound can form strong bonds with metal ions, making it an effective chelating agent. This property is particularly useful in catalysis and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones): These compounds also contain sulfur and pyridine rings but differ in their core structure.
2,2’-[Propane-2,2-diylbis(sulfanediyl)]diacetic acid: Another sulfur-containing compound with different functional groups and applications.
Uniqueness
2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} is unique due to its multiple pyridine rings and bromine atoms, which enhance its reactivity and potential applications in various fields. Its ability to form stable complexes with metal ions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
142802-52-6 |
|---|---|
Molekularformel |
C30H18Br2N6S5 |
Molekulargewicht |
782.6 g/mol |
IUPAC-Name |
2-bromo-6-[6-[6-[6-[6-(6-bromopyridin-2-yl)sulfanylpyridin-2-yl]sulfanylpyridin-2-yl]sulfanylpyridin-2-yl]sulfanylpyridin-2-yl]sulfanylpyridine |
InChI |
InChI=1S/C30H18Br2N6S5/c31-19-7-1-9-21(33-19)39-23-11-3-13-25(35-23)41-27-15-5-17-29(37-27)43-30-18-6-16-28(38-30)42-26-14-4-12-24(36-26)40-22-10-2-8-20(32)34-22/h1-18H |
InChI-Schlüssel |
WHBQDAHCMYEVLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)SC2=NC(=CC=C2)SC3=NC(=CC=C3)Br)SC4=NC(=CC=C4)SC5=NC(=CC=C5)SC6=NC(=CC=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
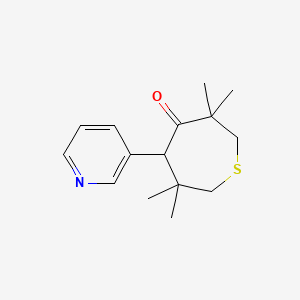

![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
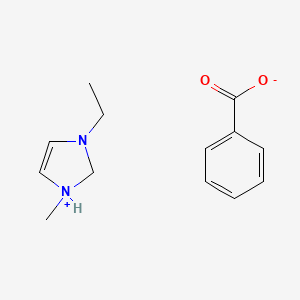
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)

![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
